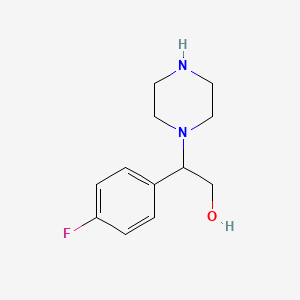

2-(4-Fluorophenyl)-2-piperazin-1-ylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

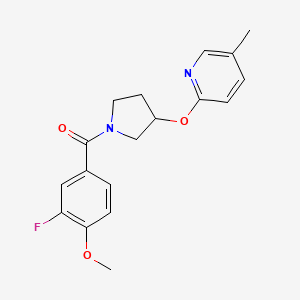

2-(4-Fluorophenyl)-2-piperazin-1-ylethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPE or 4-Fluoroethanolamine and is a derivative of piperazine. FPE has been shown to exhibit pharmacological properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Solvent-Polarity Reconfigurable Fluorescent Logic Gates

Compounds incorporating the 4-amino-N-aryl-1,8-naphthalimide fluorophore, a piperazine receptor, and an aryl group demonstrate the ability to reconfigure between TRANSFER logic and AND logic based on solvent polarity. This feature could be instrumental in studying the microenvironments of cellular membranes and protein interfaces (Gauci & Magri, 2022).

Fe-Catalyzed Synthesis

The synthesis of flunarizine, a calcium channel blocker used in treating migraines and other conditions, involves the use of compounds related to 2-(4-Fluorophenyl)-2-piperazin-1-ylethanol. The synthesis process leverages Fe-catalysis, highlighting the compound's relevance in pharmaceutical manufacturing (Shakhmaev, Sunagatullina, & Zorin, 2016).

Analytical Methodology

A micellar liquid chromatography approach was developed for analyzing flunarizine and its degradation products, showcasing the compound's utility in complex analytical methodologies. This includes its role in the development of sophisticated chromatographic techniques for pharmaceutical analysis (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).

PET Imaging of Serotonin Receptors

The compound's derivatives have been explored in PET imaging studies to quantify 5-HT1A receptors in human subjects, demonstrating its potential utility in neurological research and the development of imaging agents (Choi, Lyoo, Kim, Kim, Kang, Choi, Kim, & Ryu, 2015).

Antimycobacterial Activity

Derivatives of 2-(4-Fluorophenyl)-2-piperazin-1-ylethanol have shown promise in combating Mycobacterium tuberculosis, indicating the compound's significant potential in developing new antimicrobial agents (Goněc, Malík, Csöllei, Jampílek, Stolaříková, Solovič, Mikuš, Keltošová, Kollar, O'mahony, & Coffey, 2017).

Improved Synthesis of Radiotracers

The compound's utility extends to radiochemistry, where derivatives have been used to improve the synthesis of PET radiotracers for studying the dopamine uptake system. This highlights its role in advancing diagnostic tools for neurological disorders (Haka, Kilbourn, Watkins, & Toorongian, 1989).

properties

IUPAC Name |

2-(4-fluorophenyl)-2-piperazin-1-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOJFVWBAXHOEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(CO)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2646848.png)

![7-(2,4-dichlorophenyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2646856.png)

![2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2646857.png)

![5-(Furan-2-yl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2646858.png)

![Ethyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2646859.png)

![2,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2646860.png)

![tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2646863.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2646867.png)